(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol
Descripción
This cyclohexane derivative is characterized by its stereospecific hydroxyl groups (1R,2S,3S,4R,6S configuration), a methoxy group at position 6, and a bulky tert-butyldiphenylsilyl (TBDPS) ether protecting group at the hydroxymethyl substituent. The TBDPS group is commonly employed in organic synthesis to protect hydroxyl functionalities during multi-step reactions due to its stability under basic and mildly acidic conditions . The compound’s stereochemistry and functional groups render it valuable as an intermediate in pharmaceuticals, particularly in nucleoside and carbohydrate chemistry.
Propiedades
Fórmula molecular |
C24H34O5Si |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(1R,2S,3S,4R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxycyclohexane-1,2,3-triol |
InChI |
InChI=1S/C24H34O5Si/c1-24(2,3)30(18-11-7-5-8-12-18,19-13-9-6-10-14-19)29-16-17-15-20(28-4)22(26)23(27)21(17)25/h5-14,17,20-23,25-27H,15-16H2,1-4H3/t17-,20+,21+,22+,23+/m1/s1 |
Clave InChI |
BZXXFGFXPPQZBP-GLBNMMOUSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]([C@@H]([C@H]([C@H]3O)O)O)OC |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(C(C(C3O)O)O)OC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Stereoisomeric Variants
Example : (1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol (CymitQuimica, Ref: 10-F611645)
- Structural Difference : This stereoisomer differs at positions 3 and 6 (3R,6R vs. 3S,6S in the target compound).
- Impact: Solubility: The altered stereochemistry may reduce aqueous solubility due to differences in hydrogen-bonding patterns. Reactivity: Position 3’s hydroxyl group orientation could affect regioselectivity in glycosylation or phosphorylation reactions.
Silyl-Protected Analogs
Example : (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl ()
- Structural Difference : Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS and incorporates a nucleobase-like structure.
- Stability: TBDMS is more labile under acidic conditions, enabling selective deprotection .
Cyclohexane and Oxane Derivatives
Example : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol ()
- Structural Difference : Oxane (tetrahydropyran) ring replaces cyclohexane, with a 4-nitrophenylmethoxy group.
- Impact :
Chroman and Acetylated Derivatives
Examples :
- (1R,2R)-1-((2S)-6-tert-butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol ()
- (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate ()
- Structural Differences : Chroman backbone with acetyl or tert-butyl substituents.
- Impact :
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemistry: Minor stereochemical changes (e.g., 3S vs. 3R) significantly alter solubility and synthetic utility, as seen in discontinued commercial variants .
- Protecting Groups : TBDPS offers superior stability over TBDMS in acidic environments, critical for multi-step syntheses .
- Bioactivity : Oxane and chroman derivatives exhibit enhanced biological activity compared to cyclohexane-based compounds, highlighting the role of ring structure in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
